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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethylpyrazine

Cat. No.: B102239

Alkylpyrazines are a class of volatile, nitrogen-containing heterocyclic compounds critical to the
aroma of many foods, particularly those that have undergone thermal processing like roasting
or baking.[1] Their distinct nutty, roasted, and earthy aromas are formed primarily through the
Maillard reaction.[1] The specific flavor and aroma of an alkylpyrazine are determined by the
nature and position of the alkyl groups on the pyrazine ring, as well as its concentration.[1]

The following table summarizes the flavor descriptors and odor thresholds of several common
alkylpyrazines in water. The odor threshold is the lowest concentration of a substance
detectable by the human sense of smell.[1]
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Alkylpyrazine

Odor/Flavor Descriptors

Odor Threshold in Water
(ppb)

Green, nutty, cocoa, musty,

2-Methylpyrazine i ) 60,000
potato, fishy-ammoniacal notes
Musty, nutty, buttery, peanut
2-Ethylpyrazine Y Y P 6,000
odor; chocolate-peanut taste
, _ Green, nutty, potato, cocoa,
2,3-Dimethylpyrazine 2,500
coffee, caramel, meaty notes
) ) Chocolate, roasted nuts,
2,5-Dimethylpyrazine 800
earthy; chocolate taste[2]
) ] Chocolate, roasted nuts, fried
2,6-Dimethylpyrazine 200
potato odor
) ) Nutty, baked potato, roasted
2,3,5-Trimethylpyrazine 400
peanut, cocoa, burnt notes
] Weak, nutty, musty, chocolate
2,3,5,6-Tetramethylpyrazine 1,000
odor; chocolate taste
_ Nutty, roasted, somewhat
2-Ethyl-5-methylpyrazine 100
llgrassyll
) ) Cocoa, chocolate, nutty (burnt
2-Ethyl-3,5-dimethylpyrazine 1
almond) notes|[3]
] Odor reminiscent of roasted
2-Methoxy-3-methylpyrazine 3

peanuts

Experimental Protocols
Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and

quantify the sensory attributes of a product.[4]

Objective: To create a detailed sensory profile of a product containing alkylpyrazines.[1]
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Methodology:

o Panelist Selection and Training: A panel of 8-12 individuals is selected based on their
sensory acuity and ability to articulate perceptions.[5] Panelists undergo intensive training
(15-20 hours) to develop a consensus vocabulary of descriptive terms for the aroma, flavor,
and mouthfeel of the product.[1] Reference standards representing each attribute are
provided to calibrate the panelists.[1]

o Sensory Evaluation: Panelists evaluate samples in individual booths under controlled lighting
and temperature to minimize distractions.[6] Samples are presented with random three-digit
codes to avoid bias.[1] The order of sample presentation is also randomized.[7]

o Data Collection: Panelists rate the intensity of each sensory attribute on a continuous line
scale (e.g., a 15-cm line scale anchored with "low" and "high").[5][7]

o Data Analysis: The data from the line scales are converted to numerical scores.[4] Statistical
analyses, such as Analysis of Variance (ANOVA), are then performed to determine
significant differences in the sensory attributes among the products.[5] The results are often
visualized using spider web or radar plots.[5]

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a technique used to determine which volatile
compounds in a complex mixture contribute to its aroma.[8] It combines the separation
capabilities of gas chromatography with the human nose as a sensitive detector.[8]

Objective: To separate and identify the odor-active alkylpyrazines in a sample.[1]
Methodology:

o Sample Preparation: Volatile compounds from the sample are extracted, typically using
methods like solvent extraction or solid-phase microextraction (SPME).

o GC Separation: The extracted volatiles are injected into a gas chromatograph, where they
are separated based on their boiling points and polarity as they pass through a capillary
column.[1]
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o Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a
standard GC detector (like a Flame lonization Detector or Mass Spectrometer), and the other
is directed to an olfactory port.[3]

e Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and
records the odor descriptors and the retention time of each odor event. The intensity of the
odor can also be rated.[1]

o Data Analysis: The data from the GC detector and the olfactometry results are combined to
identify the chemical compounds responsible for specific odors.[1]

Visualizations
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Panelist Selection & Training

Screening for Sensory Acuity

;

Development of Consensus Vocabulary

;

Calibration with Reference Standards

Trained Panelists

Sensory Evaluation

Sample Presentation (Randomized Codes & Order)

;

Individual Booth Evaluation

;

Rating of Attribute Intensity on Line Scale

Data Analysis

Conversion of Scale Ratings to Numerical Data

;

Statistical Analysis (e.g., ANOVA)

;

Visualization of Results (e.g., Spider Plot)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

